4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether
Description
Background of Thiazole-Piperazine Compounds in Medicinal Chemistry
Thiazole and piperazine heterocycles have independently shaped medicinal chemistry for over a century, with their convergence in hybrid molecules marking a paradigm shift in targeted therapeutic development. The thiazole ring, a five-membered structure containing nitrogen and sulfur atoms, provides a rigid planar framework that facilitates π-π stacking interactions with biological targets. Over 17 FDA-approved drugs incorporate thiazole motifs, including dasatinib (a tyrosine kinase inhibitor for leukemia) and riluzole (a neuroprotective agent for ALS). Piperazine, a six-membered diamine ring, offers conformational flexibility and hydrogen-bonding capabilities, making it a ubiquitous scaffold in 39 FDA-approved drugs such as the antipsychotic quetiapine and the antidepressant trazodone.
The strategic fusion of these pharmacophores began gaining momentum in the early 2000s, driven by the need to address drug resistance and improve target selectivity. For instance, dasatinib’s success as a dual thiazole-piperazine therapeutic for chronic myelogenous leukemia (approved in 2006) demonstrated the synergistic potential of these heterocycles. Contemporary research has expanded this approach, with hybrid molecules exhibiting enhanced binding affinities to enzymes and receptors compared to their parent compounds. A 2024 study documented thiazole-piperazine conjugates with sub-micromolar IC50 values against BRAF V600E mutants in melanoma models, underscoring their relevance in precision oncology.
| Representative FDA-Approved Thiazole/Piperazine Therapeutics |
|---|
| Thiazole Derivatives |
| - Dasatinib (Sprycel®): BCR-ABL tyrosine kinase inhibitor |
| - Riluzole (Rilutek®): Glutamate release inhibitor |
| Piperazine Derivatives |
| - Quetiapine (Seroquel®): Atypical antipsychotic |
| - Trazodone (Desyrel®): Serotonin antagonist and reuptake inhibitor |
Discovery and Development Timeline
The conceptualization of 4-methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether can be traced to three evolutionary phases in heterocyclic chemistry:
Foundation (1990–2005): Advances in Hantzsch thiazole synthesis enabled reliable access to 2-aminothiazoles, while solid-phase combinatorial techniques simplified piperazine derivatization. Key milestones included the identification of thiazole’s role in kinase inhibition and piperazine’s utility in modulating CNS permeability.
Hybridization Era (2006–2015): Post-dasatinib approvals spurred interest in covalently linked thiazole-piperazine systems. Researchers developed modular synthetic routes, such as the coupling of 4-chloromethylthiazoles with substituted piperazines under Mitsunobu conditions. A 2012 patent disclosed preliminary analogs with μM-level activity against serotonin receptors, though none progressed to clinical trials.
Precision Functionalization (2016–Present): Contemporary strategies focus on optimizing substituent effects. The methoxyphenyl ether group in the target compound likely originated from structure-activity relationship (SAR) studies showing that electron-donating aryl ethers improve blood-brain barrier penetration. Parallel synthesis platforms, as described in a 2023 antiplasmodial study, now allow rapid generation of analogs with EC50 values below 200 nM.
Current Research Significance in Heterocyclic Chemistry
This compound epitomizes three cutting-edge themes in heterocyclic drug discovery:
Polypharmacology: The simultaneous engagement of multiple targets—thiazole’s affinity for kinase domains and piperazine’s modulation of GPCRs—enables synergistic therapeutic effects. A 2024 report highlighted thiazole-piperazine hybrids with dual MAO-A/5-HT1A activity, showing 10-fold selectivity over mono-targeted agents.
Synthetic Accessibility: Modern coupling reactions, such as copper-catalyzed azide-alkyne cycloadditions, permit efficient assembly of complex architectures. The target molecule’s ether linkage likely derives from Ullmann-type couplings between thiazolyl halides and methoxyphenol derivatives, a method achieving >85% yields in recent optimizations.
Drug Resistance Mitigation: Hybridization counteracts resistance mechanisms by complicating target evasion. For example, 4-methyl-5-thiazoleethanol derivatives (structurally related to the target compound) inhibit efflux pumps in multidrug-resistant Candida albicans at 250 μg/mL, outperforming ketoconazole by 40%.
Structure-Based Classification in Chemical Databases
Systematic categorization of the compound relies on hierarchical analysis of its substituents:
| Structural Feature | Classification Pathway | Database Identifier Example |
|---|---|---|
| 1,3-thiazole core | Heterocycles > Azoles > Thiazoles | CHEBI:48350 |
| 4-Methoxyphenyl ether | Ethers > Aryl ethers > Substituted phenyl ethers | PubChem Subset: 3298 |
| Piperazinomethyl group | Amines > Piperazines > N-substituted piperazines | ChEMBL: 543119 |
The methoxy group at the para position of the phenyl ether places it in the "substituted alkoxyaryl" category across major databases. Its piperazinomethyl side chain aligns with "N-alkylpiperazine" entries, while the thiazole’s 5-position substitution pattern matches "1,3-thiazol-2-yl ether" substructures. Notably, the European Chemicals Agency (ECHA) classifies such compounds under "complex nitrogen-sulfur heterocycles" (ECHA Category: N-S Heterobicyclics).
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-25-18-7-9-19(10-8-18)26-21-22-15-20(27-21)16-23-11-13-24(14-12-23)17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSXOQZHZBWFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Haloketone Intermediate Preparation
The thiazole ring is conventionally constructed using α-chloroketones. For this target, 5-(chloromethyl)thiazole-2-carboxylate derivatives serve as key intermediates. Patent EP0364350B1 demonstrates that reacting 4-methyl-5-(β-chloroethyl)thiazole with substituted piperazines yields analogues with 85–92% purity. Adapting this protocol:
Procedure :
- React ethyl 2-amino-4-(chloromethyl)thiazole-5-carboxylate with 4-methoxyphenol in DMF at 80°C (12 h)
- Achieve 2-(4-methoxyphenoxy)-4-(chloromethyl)thiazole-5-carboxylate with 78% yield (GC-MS purity >95%)
Piperazino-Methyl Group Installation
Nucleophilic Substitution at C5
The chloromethyl group at C5 undergoes SN2 displacement with 4-phenylpiperazine. EP0364350B1 specifies using 2 equivalents of piperazine in refluxing toluene (150°C, 1.5 h):
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous toluene |
| Base | Sodium carbonate (3 eq) |
| Temperature | 150°C |
| Reaction Time | 1.5 h |
| Yield | 89% (HPLC) |
| Purity (AgNO3) | 98.6% |
Mechanistic Insight :
The reaction proceeds via a bimolecular mechanism, with piperazine acting as both nucleophile and base. Excess base minimizes HCl-mediated side reactions.
Etherification at Thiazole C2 Position
Mitsunobu Coupling for Ether Formation
While traditional Ullmann couplings require copper catalysts, Mitsunobu conditions enable efficient O-arylation under milder settings:
Reaction Scheme :
5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-ol + 4-methoxyphenylboronic acid
→ Target compound (72% yield)
Conditions :
- DIAD (1.2 eq), PPh3 (1.5 eq) in THF
- RT, 24 h under N2
Advantages :
- Avoids high-temperature regimes
- Tolerates electron-rich aryl groups
Alternative One-Pot Assembly Strategy
Convergent Synthesis via Schiff Base Intermediates
WO2009057133A2 describes a piperazine-thiazole convergent approach:
- Condense 2-amino-4-(bromomethyl)thiazole with 4-phenylpiperazine-1-carbaldehyde
- Perform in situ reduction with NaBH4 to stabilize the methylene bridge
- Etherify with 4-methoxyphenol using K2CO3/DMF
Key Data :
| Step | Yield | Purity (NMR) |
|---|---|---|
| Schiff Base Formation | 81% | 97% |
| Reduction | 89% | 98% |
| Etherification | 75% | 96% |
Purification and Analytical Validation
Crystallization Protocols
EP0364350B1 details purification via HCl salt formation:
- Saturate ethanolic solution with gaseous HCl at 0°C
- Filter crystalline hydrochloride salt
- Recrystallize from EtOH/Et2O (1:3)
Analytical Benchmarks :
- Melting Point : 212–213°C (dec.)
- HPLC Purity : >99.5%
- Elemental Analysis : C 58.21%, H 5.89%, N 12.34% (Calc. for C22H24N4O2S)
Spectroscopic Characterization
- IR (KBr) : 1245 cm⁻¹ (C-O-C asym stretch), 1598 cm⁻¹ (thiazole C=N)
- 1H NMR (400 MHz, DMSO-d6) : δ 3.72 (s, OCH3), 4.25 (s, CH2N), 6.85–7.45 (m, Ar-H)
- 13C NMR : 158.9 ppm (C2-O), 141.2 ppm (thiazole C2)
Industrial-Scale Considerations
Solvent Recovery Systems
Patent data emphasize toluene recycling via fractional distillation (≥98% recovery).
Waste Stream Management
- Piperazine hydrochloride byproducts neutralized with NaOH
- Aqueous phases treated via activated carbon filtration
Comparative Evaluation of Synthetic Routes
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Hantzsch + SN2 | 64% | 98.6% | High | $$ |
| Mitsunobu Coupling | 72% | 99.1% | Moderate | $$$$ |
| Convergent Assembly | 58% | 96.8% | Low | $$$ |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.
Reduction: Reduction reactions can target the thiazole ring and the phenylpiperazine moiety.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Research indicates that derivatives of thiazole and piperazine exhibit various biological activities, including:
- Antidepressant Activity : Studies have shown that compounds containing piperazine can interact with serotonin receptors, potentially leading to antidepressant effects. The presence of the methoxyphenyl group may enhance these interactions .
- Anticancer Properties : Thiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. The incorporation of the piperazine structure may further enhance this activity through specific molecular interactions .
Pharmacology
The pharmacological profile of 4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether is under investigation for its:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments .
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens. Its efficacy may be attributed to the thiazole ring's ability to disrupt microbial cell membranes .
Material Science
In addition to biological applications, this compound is being explored in material science for:
- Polymer Development : The thiazole and piperazine functionalities can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These materials could find applications in coatings and advanced composites .
Case Studies
Several studies have documented the synthesis and application of related compounds:
- Synthesis of Thiazole Derivatives : A study detailed the synthesis of various thiazole derivatives using similar methodologies as those for this compound, demonstrating their potential as bioactive agents .
- Biological Evaluation : Another research article evaluated the biological activity of several piperazine derivatives, highlighting their role in modulating neurotransmitter systems and their implications for treating mood disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether involves its interaction with molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the thiazole ring can participate in various biochemical pathways. These interactions can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
Substituent Position and Receptor Binding: The target compound’s 4-phenylpiperazine group at position 5 is a critical differentiator from analogues like 9e (), which lacks this moiety. Replacement of the piperazine group with acetamide (e.g., ) or triazole () reduces basicity but may improve metabolic stability .
Methoxy Group Contributions :
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties of Selected Analogues
*LogP values estimated via analogous structures or computational tools (e.g., Multiwfn, ).
Key Observations:
- The target compound’s LogP (~3.2) suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility.
- Introduction of polar groups (e.g., acetamide in ) lowers LogP and enhances solubility but may reduce blood-brain barrier penetration .
Biological Activity
4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether, also known by its CAS number 439097-05-9, is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 381.49 g/mol. The structure combines a thiazole moiety with a piperazine derivative, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O2S |
| Molecular Weight | 381.49 g/mol |
| CAS Number | 439097-05-9 |
| Synonyms | 4-Methoxyphenyl ether |
Research indicates that compounds similar to this compound may interact with specific receptors or enzymes, modulating their activity. For instance, studies on related compounds have shown that they can act as inhibitors of mammalian lipoxygenases (ALOX15), which are implicated in various inflammatory and cancerous processes . The unique structural features of this compound allow it to potentially serve as an allosteric modulator, affecting enzyme activity through binding at sites distinct from the active site.
Anticancer Properties
Several studies have explored the anticancer properties of compounds related to this thiazole derivative. The inhibition of ALOX15 has been linked to reduced cell proliferation in cancer models. Specifically, compounds that inhibit ALOX15 exhibit dual functionality—either promoting or inhibiting tumorigenesis depending on the context . This suggests that this compound may also possess similar anticancer activities.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by modulating lipid metabolism and reducing the production of pro-inflammatory mediators. The metabolites derived from ALOX15 inhibition can act as PPAR-γ ligands, which are known to exert anti-inflammatory effects in adipose tissue and other systems .
Case Studies
- ALOX15 Inhibition Study : A recent study focused on the inhibitory potency of various substituted phenyl compounds against ALOX15. The findings indicated that certain structural elements were critical for effective binding and inhibition. The study utilized both in vitro assays and molecular dynamics simulations to assess binding affinities and catalytic efficiencies .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that derivatives of thiazole compounds could induce apoptosis and inhibit proliferation through specific signaling pathways. This aligns with findings suggesting that structural modifications can enhance biological activity against cancer cells.
Q & A
Q. What are the optimal synthetic routes for 4-methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or reductive amination.
- Step 3 : Etherification of the 4-methoxyphenyl group using Williamson synthesis or Ullmann coupling.
Optimization Tips : - Use anhydrous solvents (e.g., DCM, DMF) to minimize hydrolysis .
- Catalytic amounts of Et₃N or K₂CO₃ enhance reaction efficiency .
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Analytical characterization involves:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments. For example, the 4-methoxyphenyl group shows a singlet at ~3.8 ppm (OCH₃) and aromatic protons between 6.8–7.5 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~436).
- Elemental Analysis : Validates C, H, N, S content within ±0.3% of theoretical values .
- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound against neurological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors like 5-HT₆ or dopamine D₂, where piperazine-thiazole hybrids show affinity .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking.
- Protocol :
Prepare the ligand (target compound) by optimizing geometry at the B3LYP/6-31G* level.
Retrieve the receptor structure (e.g., PDB ID: 4IAR for 5-HT₆) and remove water/cofactors.
Define the binding site using residues within 10 Å of a reference ligand.
Run docking simulations with Lamarckian genetic algorithms (100 runs).
Q. What strategies address regioselectivity challenges during the synthesis of the thiazole-piperazine scaffold?
- Methodological Answer : Regioselectivity is influenced by:
- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) direct electrophilic substitution to the 5-position of the thiazole ring .
- Catalytic Systems : Pd(OAc)₂/Xantphos promotes C-N coupling at the methylene bridge without side reactions .
- Temperature Control : Lower temperatures (0–5°C) favor kinetically controlled products, reducing isomer formation.
- Case Study : In a related compound, microwave-assisted synthesis at 100°C for 20 min improved yield from 45% to 78% compared to conventional heating .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
